molecular formula C16H16ClNO4 B13942315 5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide

5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide

Cat. No.: B13942315
M. Wt: 321.75 g/mol
InChI Key: WLXDFQGOVHFXII-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-4-(4-methoxybenzyloxy)-N-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, a methoxybenzyloxy group, and an N-methylbenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-4-(4-methoxybenzyloxy)-N-methylbenzamide typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-hydroxybenzoic acid, which is then reacted with 4-methoxybenzyl chloride in the presence of a base to form 5-chloro-2-hydroxy-4-(4-methoxybenzyloxy)benzoic acid. This intermediate is then converted to its methyl ester form using methanol and a catalyst. Finally, the methyl ester is reacted with N-methylamine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-4-(4-methoxybenzyloxy)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).

Major Products Formed

    Oxidation: Formation of 5-chloro-2-oxo-4-(4-methoxybenzyloxy)-N-methylbenzamide.

    Reduction: Formation of 2-hydroxy-4-(4-methoxybenzyloxy)-N-methylbenzamide.

    Substitution: Formation of 5-amino-2-hydroxy-4-(4-methoxybenzyloxy)-N-methylbenzamide.

Scientific Research Applications

5-chloro-2-hydroxy-4-(4-methoxybenzyloxy)-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-4-(4-methoxybenzyloxy)-N-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-hydroxy-4-(4-methoxybenzyloxy)benzoic acid
  • 5-chloro-2-hydroxy-4-(4-methoxybenzyloxy)benzoic acid methyl ester
  • 2-hydroxy-4-(4-methoxybenzyloxy)-N-methylbenzamide

Uniqueness

5-chloro-2-hydroxy-4-(4-methoxybenzyloxy)-N-methylbenzamide is unique due to the presence of both the chloro and N-methyl groups, which confer distinct chemical properties and potential biological activities. This compound’s specific combination of functional groups makes it a valuable candidate for various research and industrial applications.

Properties

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

5-chloro-2-hydroxy-4-[(4-methoxyphenyl)methoxy]-N-methylbenzamide

InChI

InChI=1S/C16H16ClNO4/c1-18-16(20)12-7-13(17)15(8-14(12)19)22-9-10-3-5-11(21-2)6-4-10/h3-8,19H,9H2,1-2H3,(H,18,20)

InChI Key

WLXDFQGOVHFXII-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1O)OCC2=CC=C(C=C2)OC)Cl

Origin of Product

United States

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